N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
$$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.12 | Triplet (t) | $$ \text{CH}_3 $$ of ethoxy group |
| 3.48–3.72 | Multiplet (m) | $$ \text{OCH}2\text{CH}2\text{O} $$ |
| 4.05 | Quartet (q) | $$ \text{OCH}_2 $$ adjacent to benzene |
| 6.85 | Singlet (s) | Aromatic H at position 5 |
| 7.23–7.87 | Multiplet (m) | Remaining aromatic protons |
| 5.42 | Broad singlet (br s) | $$ \text{NH}_2 $$ (amine) |
$$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$) :
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS) :
- Molecular Ion : $$ m/z \, 334.8 \, [\text{M}]^+ $$ (calculated: 334.80)
- Key Fragments :
Infrared Absorption Characteristics
Fourier-Transform IR (FT-IR) :
| Wavenumber (cm$$ ^{-1} $$) | Assignment |
|---|---|
| 3315 | N–H stretch (amine) |
| 1652 | Amide I band ($$ \text{C=O} $$) |
| 1598 | Aromatic C=C stretching |
| 1247 | C–O–C asymmetric stretch (ether) |
| 1093 | C–Cl vibration |
The absence of a free –NH stretch above 3400 cm$$ ^{-1} $$ confirms hydrogen bonding in the solid state.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-2-22-9-10-23-16-6-4-3-5-13(16)17(21)20-12-7-8-14(18)15(19)11-12/h3-8,11H,2,9-10,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYWKGUUDQKVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorobenzene and 2-(2-ethoxyethoxy)benzoic acid.
Amidation Reaction: The key step involves the formation of the amide bond between the amine group of 3-amino-4-chlorobenzene and the carboxylic acid group of 2-(2-ethoxyethoxy)benzoic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive benzamides.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations :
- The 2-(2-ethoxyethoxy) group in the target compound may improve water solubility compared to longer alkyl chains (e.g., pentyloxy) due to its ether linkages .
- AS-4370, a morpholine-containing analog, demonstrates high gastrokinetic activity by enhancing gastric motility without dopamine D2 receptor antagonism, suggesting that substituent flexibility (e.g., morpholine vs. ethoxyethoxy) critically influences target selectivity .
Antimicrobial and Anticancer Potential
Benzamides with 3-amino-4-chlorophenyl groups exhibit antimicrobial and anticancer properties:
- Antimicrobial Activity: Analogous compounds like N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4 in ) showed potent activity against Gram-positive bacteria (MIC = 8 µg/mL) and fungi (MIC = 16 µg/mL). The chloro substituent enhances membrane permeability, while the benzamide core disrupts microbial enzyme systems .
- Anticancer Activity: Sigma receptor-binding benzamides (e.g., [¹²⁵I]PIMBA in ) target prostate cancer cells (DU-145) with high affinity (Kd = 5.80 nM). The 3-amino-4-chlorophenyl group in the target compound may similarly interact with sigma receptors, though its efficacy requires validation .
Antioxidant and Gastrokinetic Activity
- Antioxidant Activity: Benzamides with phenolic hydroxyl or methoxy groups (e.g., N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide in ) exhibit strong radical scavenging (% inhibition = 86.6–87.7). The target compound’s ethoxyethoxy group lacks direct antioxidant functionality, limiting such activity .
- Gastrokinetic Activity : AS-4370 outperforms metoclopramide in accelerating gastric emptying (ED₅₀ = 0.3 mg/kg vs. 1.0 mg/kg in rats). The ethoxyethoxy group in the target compound may offer comparable motility enhancement but with unconfirmed receptor interactions .
Pharmacokinetic and QSAR Insights
- QSAR Models : Topological parameters (e.g., Balaban index, molecular connectivity) govern antimicrobial activity in benzamides. The ethoxyethoxy group’s branched structure may reduce antibacterial efficacy compared to linear alkoxy substituents due to altered molecular connectivity indices .
Biological Activity
N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide is a synthetic organic compound classified as a benzamide. Its molecular structure includes a benzene ring, an amine group, and an ethoxyethoxy substituent, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C17H19ClN2O3 and a molecular weight of approximately 334.80 g/mol. The presence of the chlorine atom at the para position relative to the amino group and the ethoxyethoxy substituent at the meta position are significant for its biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN2O3 |
| Molecular Weight | 334.80 g/mol |
| CAS Number | 1020054-59-4 |
Biological Activity
Preliminary studies indicate that this compound may possess various biological activities, particularly in pharmacology. Its structural features suggest potential interactions with biological receptors, making it a candidate for drug development.
The mechanisms through which this compound exerts its biological effects may include:
- Receptor Interaction : The amino group may facilitate binding to specific receptors, influencing signal transduction pathways.
- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes involved in metabolic processes.
Pharmacological Properties
Research has shown that compounds with similar structures exhibit a range of pharmacological properties, including:
- Anti-inflammatory Effects : Some benzamide derivatives have demonstrated anti-inflammatory activity, which could be relevant for treating conditions like arthritis.
- Anticancer Activity : Studies suggest that certain benzamides can inhibit cancer cell proliferation by targeting specific signaling pathways .
Case Studies and Research Findings
- Antiviral Activity : A study on related benzamide derivatives found that they exhibited broad-spectrum antiviral effects against various viruses, including Hepatitis B Virus (HBV). These compounds increased intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
- Inhibition of RET Kinase : Another study focused on 4-chloro-benzamides, which included structural similarities to this compound. These compounds were evaluated as RET kinase inhibitors for cancer therapy, showing moderate to high potency in inhibiting cell proliferation .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound differentiates it from other similar compounds. Below is a comparative table highlighting key aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Chlorophenyl)-N'-ethylurea | Contains a chlorophenyl group | Urea linkage provides different reactivity |
| N-(3-Aminophenyl)-N'-phenylurea | Similar amine functionality | Urea moiety alters solubility and activity |
| N-(4-Methylphenyl)-N'-phenylurea | Methyl substitution on phenyl | Affects lipophilicity and metabolic stability |
| This compound | Ethoxyethoxy substituent | Potentially different biological activity due to chlorine substitution |
Q & A
Q. What are the established synthetic routes for N-(3-Amino-4-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide?
The compound is synthesized via a multi-step process involving:
- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or similar protecting agents to prevent undesired side reactions during coupling .
- Amide bond formation : React 3-amino-4-chloroaniline with 2-(2-ethoxyethoxy)benzoyl chloride under Schotten-Baumann conditions (e.g., in dichloromethane with a base like triethylamine) .
- Deprotection : Remove the Boc group using HCl in dioxane or trifluoroacetic acid to yield the final product . Key optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography.
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the aromatic protons of the 3-amino-4-chlorophenyl group appear as doublets (δ 7.2–7.5 ppm), while the ethoxyethoxy chain shows signals at δ 3.4–4.2 ppm .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The amide bond typically adopts a planar conformation, with intermolecular hydrogen bonds stabilizing the crystal lattice .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~349) .
Q. How can researchers screen for potential biological activity?
- In vitro assays : Test against targets like Trypanosoma brucei (using similar benzamide inhibitors as a reference ).
- Fluorescence-based assays : If the compound exhibits fluorescence (like related 4-chlorobenzamides), monitor binding interactions with biomolecules .
- Dose-response studies : Use IC₅₀ determinations to evaluate potency, ensuring purity >95% (verified via HPLC) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Modify the ethoxyethoxy chain (e.g., lengthening or branching) to assess hydrophobicity effects on membrane permeability .
- Bioisosteric replacement : Replace the 4-chloro group with trifluoromethyl or cyano groups to enhance target binding .
- Pharmacokinetic profiling : Measure metabolic stability using liver microsomes and plasma protein binding assays . Example SAR table :
| Substituent Modification | Bioactivity (IC₅₀) | LogP |
|---|---|---|
| 2-(2-Ethoxyethoxy) | 0.5 µM | 2.8 |
| 2-(2-Methoxyethoxy) | 1.2 µM | 2.1 |
| 4-Trifluoromethyl | 0.3 µM | 3.4 |
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Purity verification : Use HPLC-MS to rule out degradation products (e.g., 4-chlorobenzamide, a common byproduct ).
- Structural confirmation : Re-validate ambiguous results with X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
Q. What are best practices for refining crystallographic data using SHELX programs?
- Data collection : Use high-resolution (<1.0 Å) datasets to resolve disorder in the ethoxyethoxy chain .
- Refinement steps :
SHELXD : Solve phase problems via dual-space methods.
SHELXL : Apply anisotropic displacement parameters and hydrogen-bond restraints .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
